molecular formula C27H18N4O7 B11557010 5-({(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-2-(5-methyl-1,3-benzoxazol-2-yl)phenol

5-({(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-2-(5-methyl-1,3-benzoxazol-2-yl)phenol

Cat. No.: B11557010
M. Wt: 510.5 g/mol
InChI Key: ANJWFQTWHFRJFR-UHFFFAOYSA-N
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Description

5-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the dinitrophenoxy group and the benzoxazole moiety contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Benzoxazole Moiety: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Introduction of the Dinitrophenoxy Group: This step involves the nitration of a phenol derivative to introduce nitro groups, followed by the formation of the phenoxy linkage.

    Condensation Reaction: The final step involves the condensation of the benzoxazole derivative with the dinitrophenoxy-substituted benzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and benzoxazole moieties.

    Reduction: The nitro groups in the dinitrophenoxy moiety can be reduced to amines under suitable conditions.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while oxidation of the phenolic group could lead to quinones.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: Its potential bioactivity could be explored for developing new therapeutic agents, particularly in the areas of antimicrobial and anticancer research.

    Industry: The compound could be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism by which 5-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL exerts its effects depends on its interaction with molecular targets. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methyl-1,3-benzoxazol-2-yl)phenol: Shares the benzoxazole moiety but lacks the dinitrophenoxy group.

    3-(2,4-Dinitrophenoxy)benzaldehyde: Contains the dinitrophenoxy group but lacks the benzoxazole moiety.

    5-[(E)-{[3-(2,4-Dinitrophenoxy)phenyl]methylidene}amino]phenol: Similar structure but without the benzoxazole moiety.

Uniqueness

The uniqueness of 5-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL lies in its combination of the benzoxazole and dinitrophenoxy moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H18N4O7

Molecular Weight

510.5 g/mol

IUPAC Name

5-[[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]-2-(5-methyl-1,3-benzoxazol-2-yl)phenol

InChI

InChI=1S/C27H18N4O7/c1-16-5-9-25-22(11-16)29-27(38-25)21-8-6-18(13-24(21)32)28-15-17-3-2-4-20(12-17)37-26-10-7-19(30(33)34)14-23(26)31(35)36/h2-15,32H,1H3

InChI Key

ANJWFQTWHFRJFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)N=CC4=CC(=CC=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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